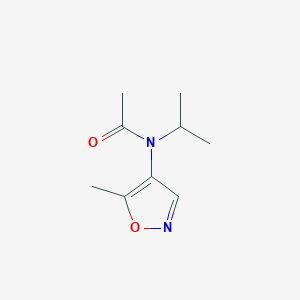
Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- typically involves the reaction of isoxazole derivatives with acetamide precursors. Common synthetic routes may include:
Nucleophilic substitution reactions: Isoxazole derivatives can undergo nucleophilic substitution with acetamide precursors under controlled conditions.
Catalytic reactions: Catalysts such as acids or bases may be used to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed for purification.
化学反応の分析
Types of Reactions
Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted isoxazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
類似化合物との比較
Similar Compounds
Acetamide, N-(1-methylethyl)-N-(4-isoxazolyl)-: Similar structure but with different substitution on the isoxazole ring.
Acetamide, N-(1-methylethyl)-N-(3-isoxazolyl)-: Another isomer with a different position of the isoxazole ring.
Uniqueness
Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
N-(5-methyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)11(8(4)12)9-5-10-13-7(9)3/h5-6H,1-4H3 |
InChIキー |
YNWIMBWYXIWGSC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NO1)N(C(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Aminomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12888666.png)
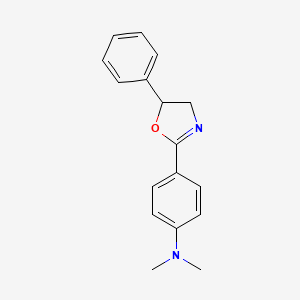
![(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B12888680.png)
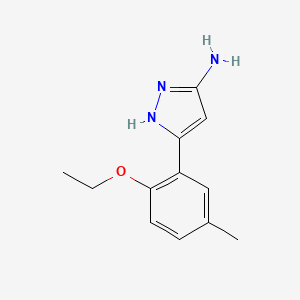
![4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-5-[2-(1-pyrrolidinyl)-4-pyridyl]-1,3-thiazole](/img/structure/B12888691.png)

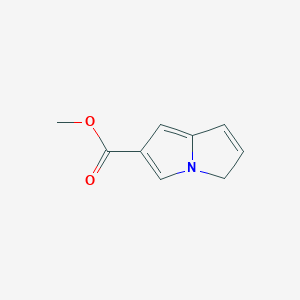
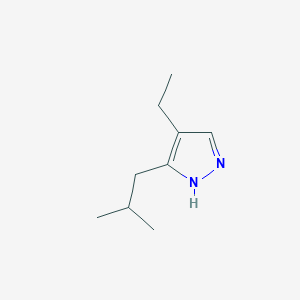

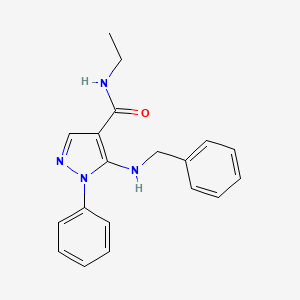
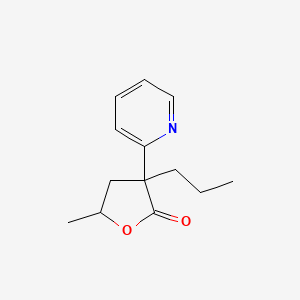
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888759.png)
